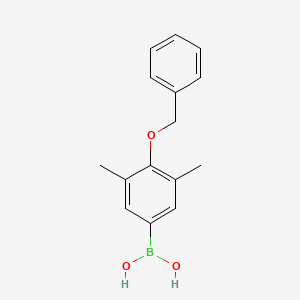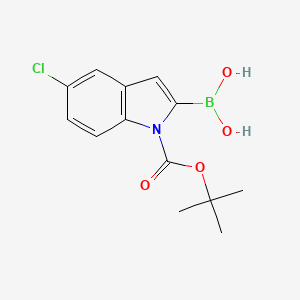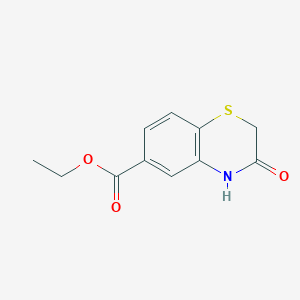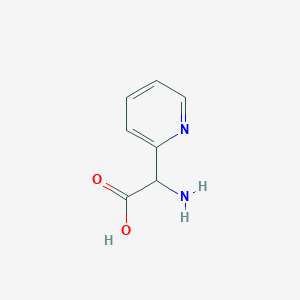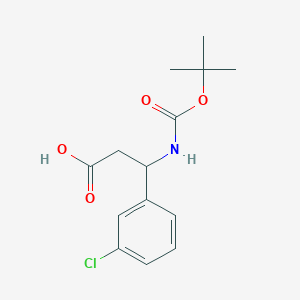
2-(Benzylthio)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylthio)acetohydrazide is an organic compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol It is characterized by the presence of a benzylthio group attached to an acetohydrazide moiety
Vorbereitungsmethoden
2-(Benzylthio)acetohydrazide can be synthesized through a multi-step reaction process. One common method involves the reaction of carbon disulfide with (benzylthio)acetic acid hydrazide in the presence of potassium hydroxide in ethanol. This is followed by treatment with hydrochloric acid in water to yield the final product . The reaction conditions typically involve heating and the use of specific reagents to facilitate the formation of the desired compound.
Analyse Chemischer Reaktionen
2-(Benzylthio)acetohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include triethylamine and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Benzylthio)acetohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticonvulsant activity and neurotoxicity . Additionally, it is used in proteomics research as a biochemical reagent . The compound’s unique chemical properties make it valuable for various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Benzylthio)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions contribute to its potential anticonvulsant effects and other biological activities.
Vergleich Mit ähnlichen Verbindungen
2-(Benzylthio)acetohydrazide can be compared with other similar compounds, such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide . While both compounds share a similar core structure, this compound is unique due to the presence of the benzylthio group, which imparts distinct chemical properties and reactivity. Other similar compounds include benzyl-substituted thiobenzoazoles, which have been studied for their antifungal activity .
Eigenschaften
IUPAC Name |
2-benzylsulfanylacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-11-9(12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZPVACZQKSJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




